molecular formula C18H12ClN3O2 B5868063 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide CAS No. 372506-48-4

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide

Cat. No. B5868063
CAS RN: 372506-48-4
M. Wt: 337.8 g/mol
InChI Key: YQEQTYHTZRASJJ-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide, also known as CP-31398, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide is not fully understood, but studies have shown that it interacts with the p53 tumor suppressor protein. This protein plays a crucial role in regulating cell growth and preventing the development of cancer. N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been shown to stabilize the p53 protein, leading to increased activity and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a cancer therapeutic, N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has also been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit the growth of certain viruses, such as hepatitis C, and may have neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide in lab experiments is its selectivity for cancer cells, which allows for targeted treatment. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several potential future directions for research on N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide. One area of interest is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further research is needed to determine the compound's efficacy in different types of cancer and to explore potential combination therapies with other drugs. Finally, research on the compound's other potential applications, such as in the treatment of neurodegenerative diseases, could lead to new therapeutic options in these areas.

Synthesis Methods

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide can be synthesized using a variety of methods. One common method involves the reaction of 6-chloro-2-phenylimidazo[1,2-a]pyridine with furfurylamine in the presence of a catalyst. This reaction results in the formation of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide, which can then be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide has been the subject of numerous scientific studies, with research focusing on its potential as a therapeutic agent in cancer treatment. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unharmed. This selectivity makes it an attractive candidate for further research.

properties

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2/c19-13-8-9-15-20-16(12-5-2-1-3-6-12)17(22(15)11-13)21-18(23)14-7-4-10-24-14/h1-11H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEQTYHTZRASJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166560
Record name N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372506-48-4
Record name N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372506-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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